molecular formula C11H11NO3 B1361252 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 59908-54-2

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B1361252
CAS RN: 59908-54-2
M. Wt: 205.21 g/mol
InChI Key: PLXRUBZTKAYNKQ-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the empirical formula C10H9NO3 . It is a type of molecule that plays a significant role in cell biology . This compound is used as a reactant for the preparation of various substances, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .


Molecular Structure Analysis

The molecular weight of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is 191.18 . The InChI code for this compound is 1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The melting point of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is 199-201 °C . The SMILES string for this compound is COc1ccc2[nH]c(cc2c1)C(O)=O .

Scientific Research Applications

Spectroscopic Analysis

The compound 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, in the form of its methyl ester (MMIC), has been extensively characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. This characterization has provided detailed insights into the electronic nature of the molecule, including its vibration modes and electronic transitions. The molecule's vibrational modes were specifically studied in the ranges of 4000–500 and 4000–50 cm−1, providing a comprehensive spectral profile (Almutairi et al., 2017).

Computational Analysis

Computational studies using DFT methods and the 6-311++G (d,p) basis set were conducted on MMIC. These studies included calculating the HOMO-LUMO energy distribution and analyzing bonding and anti-bonding structures through the natural bond orbital (NBO) approach. The reactivity of the molecule was investigated by identifying the positive and negative centers using chemical descriptors and molecular electrostatic potential (MEP) analysis. The chemical shifts in the 1H and 13C NMR spectra were also analyzed, offering insights into the magnetic field environment of the molecule. Additionally, the non-linear optical (NLO) properties were studied, highlighting its potential applications in this area (Almutairi et al., 2017).

Structural Studies and Synthesis

Crystal Structure Analysis

The crystal structure of 5-Methoxyindole-3-acetic acid (5-MIAA) was determined using the direct method and symbolic addition procedure. This analysis revealed that the molecules form a unique double-layered sheet structure, held together by N–H···O hydrogen bonds and van der Waals forces. The structure displayed distinct conformational features compared to indole-3-acetic acid, particularly in the orientation of the carboxyl group relative to the indole plane (Sakaki et al., 1975).

Synthesis of Novel Derivatives

A variety of indole carboxylic acids, including 2-Methylindole-3-acetic acid and its 5-methoxy derivative, were synthesized and further usedto condense with substituted o-phenylenediamines. This process, facilitated by high-temperature conditions and polyphosphoric acid as a catalyst, led to the formation of combined indole-benzimidazoles. The synthesis of these novel derivatives opens up potential avenues for the development of molecules with biological activity (Wang et al., 2016).

Safety And Hazards

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

5-methoxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRUBZTKAYNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349439
Record name 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid

CAS RN

59908-54-2
Record name 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
OM Bautista-Aguilera, G Esteban, I Bolea… - European journal of …, 2014 - Elsevier
… To a solution of known 5-methoxy-1-methyl-1H-indole-2-carboxylic acid (18), obtained for ester 17 [39] as described [30] (85 mg, 0.42 mmol) in DMF (3 mL), were added N,N′-…
Number of citations: 145 www.sciencedirect.com
JC Jeyaveeran, C Praveen, Y Arun, AAM Prince… - Journal of Chemical …, 2016 - Springer
A hybrid pharmacophore approach for the synthesis of isomeric pyranoindolones was achieved by employing gold(III) chloride-catalyzed cycloisomerization of alkyne-tethered indole …
Number of citations: 23 link.springer.com
S Cananzi, L Merlini, R Artali, GL Beretta… - Bioorganic & medicinal …, 2011 - Elsevier
A novel 5-oxa-6a,8-diazaindeno[2,1-b]phenanthren-7-one scaffold was designed and synthesized as an active analogue of the cytotoxic marine alkaloid Lamellarin D. The design was …
Number of citations: 34 www.sciencedirect.com
J Żuk, D Bartuzi, AG Silva, M Pitucha, O Koszła… - Pharmacological …, 2022 - Springer
… Compound 2 was synthesized by a simple condensation of racemic 2-methylindoline with 5-methoxy-1-methyl-1H-indole-2-carboxylic acid using N-(3-dimethylaminopropyl)-N′- …
Number of citations: 5 link.springer.com
S Sidique - 2007 - search.proquest.com
A total synthesis of the acetylcholine blocking agent, phenserine has been achieved by employing a [4+ 1] cyclization between an appropriately substituted indole isocyanate and a bis (…
Number of citations: 0 search.proquest.com

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